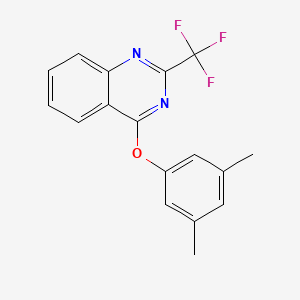

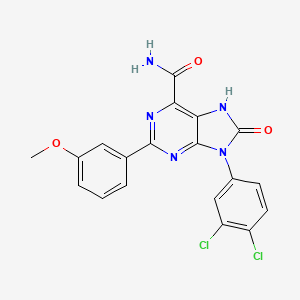

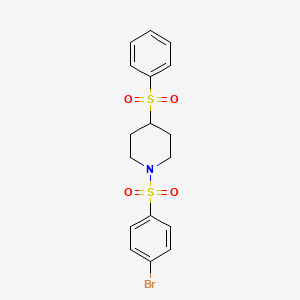

![molecular formula C23H27N3O3S2 B2968009 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 922461-59-4](/img/structure/B2968009.png)

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide” is a complex organic compound. It is a derivative of tetrahydrobenzo[b]thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a cyano group (CN), which contributes to its reactivity .

Synthesis Analysis

The synthesis of such compounds often involves reactions with various chemical reagents. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can then be used as a starting point for further reactions to synthesize different heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thiophene ring, a piperidine ring, a tosyl group, and a carboxamide group . The presence of these groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the cyanoacetamido moiety in the key precursor can undergo regioselective attack and/or cyclization with various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions can lead to the diversity of the synthesized products .Aplicaciones Científicas De Investigación

Antibacterial Agent

This compound has shown excellent antibacterial activities against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 10 μg/mL. This is attributed to the presence of a p-nitro group, which enhances its antibacterial efficacy .

5-Lipoxygenase Inhibitor

The compound has a high binding energy, suggesting its potential as a 5-lipoxygenase (5-LOX) inhibitor . This enzyme is involved in the inflammatory process, and inhibitors can be used to treat diseases like asthma and arthritis. The compound’s structure may require further optimization for in-depth studies in this application .

Cytotoxic Agent Against Cancer Cells

Derivatives of this compound have exhibited optimal cytotoxic effects against cancer cell lines, indicating its potential use in cancer therapy. The IC50 values were in the nanomolar range, which shows significant potency .

Direcciones Futuras

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-15-3-6-18(7-4-15)31(28,29)26-11-9-17(10-12-26)22(27)25-23-20(14-24)19-8-5-16(2)13-21(19)30-23/h3-4,6-7,16-17H,5,8-13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQUBGJVYSPAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

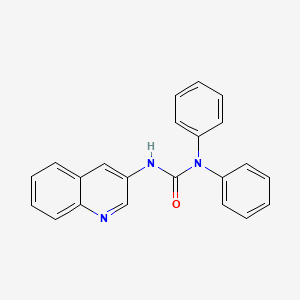

![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)

![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2967934.png)

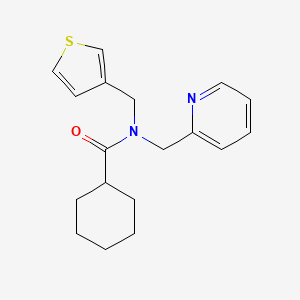

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)

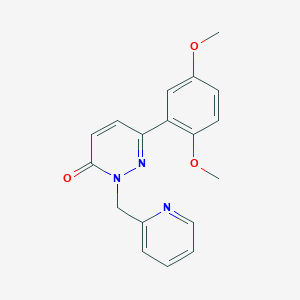

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)

![2-[(2-Chloroacetyl)amino]-2-(3-chlorophenyl)propanamide](/img/structure/B2967948.png)